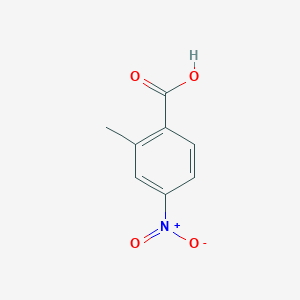

2-Methyl-4-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227948. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXOBNJIIZQSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173434 | |

| Record name | 4-Nitro-o-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1975-51-5 | |

| Record name | 2-Methyl-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1975-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-o-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001975515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1975-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-o-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-O-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5G57JE9C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-nitrobenzoic Acid (CAS: 1975-51-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-nitrobenzoic acid (CAS: 1975-51-5), a key chemical intermediate in the pharmaceutical and chemical industries. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications, with a particular focus on its role in the development of therapeutic agents. Detailed experimental protocols for its synthesis are provided, alongside an exploration of the mechanism of action of its derivatives as kinase inhibitors.

Chemical and Physical Properties

This compound is an aromatic carboxylic acid characterized by a benzene (B151609) ring substituted with a methyl group at the 2-position, a nitro group at the 4-position, and a carboxylic acid group at the 1-position.[1] It typically appears as an off-white to yellow crystalline powder.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1975-51-5 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Melting Point | 150-154 °C | [1][3] |

| Boiling Point | 153 °C | [4] |

| Appearance | Off-white to yellow crystalline powder | [2] |

| Solubility | Soluble in DMSO and methanol.[1] Sparingly soluble in water.[2] | [1][2] |

| InChI Key | XXXOBNJIIZQSPT-UHFFFAOYSA-N | [3] |

| SMILES | Cc1cc(ccc1C(O)=O)--INVALID-LINK--=O | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | (CDCl₃, 500 MHz) δ: 2.79 (s, 3H, CH₃), 8.13-8.17 (m, 2H, Ar-H), 8.21 (d, 1H, J=6.8Hz, Ar-H) | [5] |

| IR (KBr) | ν/cm⁻¹: 1702 (C=O) | [5] |

| ¹³C NMR | Data not explicitly found in the search results. | |

| Mass Spec. | Data not explicitly found in the search results. |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the most common starting materials being 2-methylbenzoic acid, 4-nitro-o-xylene, or derivatives of toluene (B28343).[1][6]

Experimental Protocol: Synthesis from 4-Nitrophthalic Acid[5]

This method involves the decarboxylation of 4-nitrophthalic acid.

Materials:

-

4-Nitrophthalic acid

-

N-hydroxyphthalimide (NHPI)

-

40% Nitric acid

-

Cobalt chloride hexahydrate (CoCl₂·6H₂O)

-

Manganese acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)

-

Phase transfer catalyst

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ethanol

-

Deionized water

Procedure:

-

In a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine 4-nitrophthalic acid (0.15 g, 1 mmol), N-hydroxyphthalimide (0.05 g, 0.3 mmol), 40% nitric acid (1.26 g, 8 mmol), cobalt chloride hexahydrate (7.1 mg, 0.03 mmol), manganese acetate tetrahydrate (7.1 mg, 0.03 mmol), and a phase transfer catalyst (0.04 mmol).

-

Heat the reaction mixture to reflux at atmospheric pressure and maintain for 12 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the mixture with 10 mL of water.

-

Extract the aqueous phase with ethyl acetate (3 x 5 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the ethyl acetate by rotary evaporation.

-

The crude product can be quantified by HPLC analysis using an internal standard (e.g., 2,4-dinitrotoluene).

-

Recrystallize the crude product from an ethanol/water mixture (3:1) to yield white acicular crystals of this compound.

Yield: 72%[5]

Experimental Protocol: Synthesis from Toluene[6]

This multi-step synthesis starts with the nitration of toluene.

Materials:

-

Toluene

-

Concentrated nitric acid (69%)

-

Concentrated sulfuric acid (98%)

-

Sodium hydroxide (B78521) solution

-

Tin(II) chloride (SnCl₂)

-

Iron powder

-

Glacial acetic acid

-

Hydrochloric acid (30% and 35%)

-

Acetic acid

-

Sodium perborate

-

Hydrogen peroxide

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hypochlorite (B82951) (NaClO)

-

Deionized water

Procedure:

-

Nitration of Toluene: Mix concentrated nitric acid and concentrated sulfuric acid. Cool the mixture and slowly add toluene while keeping the temperature controlled. After the reaction, wash the product with sodium hydroxide solution to obtain 2-amino-5-nitrotoluene.

-

Reaction with Tin(II) chloride and Iron: React the 2-amino-5-nitrotoluene with tin(II) chloride, iron powder, and glacial acetic acid, followed by the dropwise addition of hydrochloric acid.

-

Oxidation with Sodium Perborate: Mix the resulting product with acetic acid and concentrated sulfuric acid, and then treat with the oxidizing agent sodium perborate. Cool the mixture in an ice bath and wash with deionized water.

-

Oxidation with Potassium Permanganate: React the product from the previous step with potassium permanganate and sodium hypochlorite in the presence of hydrochloric acid.

-

Isolation: After the reaction is complete, allow the mixture to stand, then filter and dry the precipitate to obtain this compound.

Yield: Up to 95%[6]

Synthesis Workflow

Caption: Multi-step synthesis of this compound from toluene.

Applications in Drug Development and Other Industries

This compound is a versatile intermediate with applications in various sectors.

-

Pharmaceuticals: It is a crucial building block in the synthesis of several pharmaceuticals. Notably, it is a key intermediate in the production of Tolvaptan, a vasopressin V2 receptor antagonist used to treat hyponatremia.[1] It is also used to synthesize amino-1H-pyrazole amide derivatives that function as Raf kinase inhibitors in the treatment of melanoma.[1]

-

Agrochemicals: The compound serves as an intermediate in the manufacturing of herbicides and pesticides.[1]

-

Dyes and Pigments: Its chromophoric properties make it useful in the production of dyes and pigments.[1]

-

Polymers and Resins: It can be used as a precursor in the synthesis of polymers and resins.[1]

Role as a Precursor to Raf Kinase Inhibitors and Signaling Pathway Involvement

Derivatives of this compound, specifically amino-1H-pyrazole amides, have been identified as potent inhibitors of Raf kinases. Raf kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma.

The pyrazole-based inhibitors derived from this compound are designed to bind to the ATP-binding site of the Raf kinase domain. This competitive inhibition prevents the phosphorylation and subsequent activation of MEK, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. The molecular interactions often involve hydrogen bonding between the pyrazole (B372694) core and key amino acid residues in the hinge region of the kinase, such as cysteine, as well as interactions with other residues at the entrance of the active site.[4]

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by a pyrazole-based inhibitor.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[3] It can also cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Reference(s) |

| GHS07 | Warning | H302: Harmful if swallowed.H317: May cause an allergic skin reaction. | P261, P264, P272, P280, P301+P312, P302+P352 | [3] |

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its versatile reactivity allows for its incorporation into a variety of complex molecules, most notably as a precursor to the drug Tolvaptan and a class of potent Raf kinase inhibitors. The synthetic routes to this compound are well-established, offering viable options for laboratory and industrial-scale production. A thorough understanding of its properties, synthesis, and applications is essential for researchers and professionals involved in drug discovery and chemical synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. CN105218375A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 4. Computational study on the interaction of N1 substituted pyrazole derivatives with B-raf kinase: an unusual water wire hydrogen-bond network and novel interactions at the entrance of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a key chemical intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical and dye industries.[1][2] Its molecular structure, featuring a carboxylic acid group, a methyl group, and a nitro group on a benzene (B151609) ring, imparts a unique combination of reactivity and physical properties that are critical for its application in complex synthetic pathways.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, complete with quantitative data, experimental methodologies, and visual workflows to support research and development activities.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its handling, reactivity, and application in various chemical processes. A summary of its key properties is presented below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1][3] |

| Appearance | Off-white to yellow crystalline powder or needles | [1][4] |

| Melting Point | 150-156 °C | [1][3][5][] |

| Boiling Point | 369.3 °C at 760 mmHg | [] |

| Density | 1.392 g/cm³ | [] |

| pKa | 1.86 (at 25°C) | [5] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | Sparingly soluble/Slightly soluble | [4][7] |

| Ethanol | Moderately soluble/Easily soluble | [4][7] |

| Dimethyl Sulfoxide (DMSO) | Moderately soluble | [2][4] |

| Methanol | Soluble | [2] |

| Chloroform | Soluble | [7][8] |

| Dichloromethane | Soluble | [8] |

| Ethyl Acetate (B1210297) | Soluble | [8] |

| Acetone | Soluble | [8] |

| Ether | Easily soluble | [7] |

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| Infrared (IR) (KBr) | ν/cm⁻¹: 1702 (C=O) | [5][9] |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 2.79 (s, 3H, CH₃), 8.13-8.17 (m, 2H, Ar-H), 8.21 (d, 1H, J=6.8Hz, Ar-H) | [5][9] |

Key Applications in Drug Development

This compound serves as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Notably, it is a key intermediate in the production of:

-

Raf Kinase Inhibitors: Used in the synthesis of amino-1H-pyrazole amide derivatives, which act as inhibitors of Raf kinase in melanoma cells.[5][]

-

V2 Receptor Antagonists: It is an important precursor for drugs like tolvaptan, which is used to treat hyponatremia and heart failure.[2]

-

Fluorogenic Substrates: Employed in the synthesis of compounds used for activity imaging within living cells.[5][]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. Below are generalized methodologies for key analytical procedures.

Synthesis of this compound from 4-Nitro-o-xylene

This protocol describes a common laboratory-scale synthesis.

Materials:

-

4-Nitro-o-xylene

-

N-hydroxyphthalimide (NHPI)

-

40% Nitric acid

-

Cobalt chloride hexahydrate (CoCl₂·6H₂O)

-

Manganese acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Phase transfer catalyst

-

Ethyl acetate

-

Ethanol

-

Water

-

Anhydrous sodium sulfate

-

2,4-dinitrotoluene (internal standard for HPLC)

Procedure:

-

In a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine 4-nitro-o-xylene (1 mmol), NHPI (0.3 mmol), 40% nitric acid (8 mmol), CoCl₂·6H₂O (0.03 mmol), Mn(OAc)₂·4H₂O (0.03 mmol), and a phase transfer catalyst (0.04 mmol).[9]

-

Heat the reaction mixture to reflux at atmospheric pressure for 12 hours.[9]

-

After the reaction is complete, cool the mixture to room temperature and wash with 10 mL of water.[5][9]

-

Extract the aqueous phase with ethyl acetate (3 x 5 mL).[5][9]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[5][9]

-

Quantify the crude product by HPLC analysis using an internal standard.[5][9]

-

Recrystallize the crude product from an ethanol/water mixture (3:1) to yield white acicular crystals of this compound.[5][9]

Determination of Equilibrium Solubility (Shake-Flask Method)

This is a standard method for determining the solubility of a compound in various solvents.

Materials:

-

This compound

-

High-purity solvents

-

Sealed vials

-

Temperature-controlled shaker

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the sample for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a syringe filter.

-

Dilute the filtered solution to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a validated HPLC or UV-Vis spectrophotometry method with a calibration curve.

Visualizations

To better illustrate the workflows and relationships discussed, the following diagrams have been generated using Graphviz.

Caption: Synthesis workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Affordable Price, Molecular Weight 181.15 [abchemicalindustries.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. This compound | 1975-51-5 [chemicalbook.com]

- 7. CN105218375A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 8. This compound | CAS:1975-51-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Methyl-4-nitrobenzoic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-nitrobenzoic acid, a key chemical intermediate in the pharmaceutical and chemical industries. This document details its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and its significant role in the development of therapeutic agents.

Molecular Structure and Chemical Properties

This compound, with the CAS number 1975-51-5, is an aromatic carboxylic acid. The structure features a benzene (B151609) ring substituted with a methyl group at the 2-position, a nitro group at the 4-position, and a carboxylic acid group at the 1-position. The presence of both electron-donating (methyl) and electron-withdrawing (nitro, carboxylic acid) groups on the aromatic ring influences its reactivity and chemical properties.

Molecular Formula: C₈H₇NO₄

Molecular Weight: 181.15 g/mol

IUPAC Name: this compound

Synonyms: 4-Nitro-o-toluic acid[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Appearance | Pale yellow to yellow solid/crystalline powder | [1] |

| Melting Point | 150-154 °C | [1] |

| Boiling Point | 153 °C | [1] |

| Density | 1.392 g/cm³ (Predicted) | [1] |

| pKa | 1.86 (at 25°C) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.79 | s | 3H, -CH₃ |

| 8.13 - 8.17 | m | 2H, Ar-H |

| 8.21 | d (J=6.8Hz) | 1H, Ar-H |

| Solvent: CDCl₃, Frequency: 500 MHz[1] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum helps in identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1702 | C=O stretch (Carboxylic acid) |

| Sample Preparation: KBr pellet[1] |

Mass Spectrometry (MS)

Direct experimental mass spectrometry data for this compound is not widely available. However, for the closely related isomer, 2-Methyl-6-nitrobenzoic acid, the molecular ion peak [M]⁺ is observed at m/z 181. Key fragments include [M-OH]⁺ at m/z 164 and [M-NO₂]⁺ at m/z 136, as determined by Electron Ionization (EI).[2] A similar fragmentation pattern would be expected for this compound.

Synthesis of this compound

Several synthetic routes for this compound have been reported, with a common and effective method being the selective oxidation of 4-nitro-o-xylene.[3][4][5]

Experimental Protocol: Oxidation of 4-Nitro-o-xylene

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-Nitro-o-xylene

-

Nitric Acid (30%)[3]

-

Radical Initiator (e.g., Benzoyl Peroxide)[3]

-

Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride)[3]

-

Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate

-

Ethanol

-

Water

Procedure:

-

In a three-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-nitro-o-xylene, a radical initiator, and a phase transfer catalyst.[3]

-

To this mixture, add dilute nitric acid.[3]

-

Heat the reaction mixture at 100°C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

Perform an aqueous workup by washing with water. Extract the aqueous phase with ethyl acetate (3 x volumes).[5]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[5]

-

Remove the ethyl acetate by rotary evaporation to obtain the crude product.[5]

-

Purify the crude product by recrystallization from an ethanol/water mixture (e.g., 3:1 ratio) to yield pure this compound as pale yellow to yellow crystals.[1][5]

Applications in Drug Development

This compound is a vital building block in the synthesis of various pharmaceuticals, particularly as a key intermediate for V2 receptor antagonists and certain kinase inhibitors.[6]

Precursor for Tolvaptan

This compound is a crucial starting material in the synthesis of Tolvaptan, a selective vasopressin V₂ receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).[3][6] The synthesis involves the conversion of the carboxylic acid to an acyl chloride, which then reacts with an appropriate amine intermediate.

Reagent for Raf Kinase Inhibitors

This compound is also utilized as a reagent in the synthesis of amino-1H-pyrazole amide derivatives, which have been identified as inhibitors of Raf kinases.[1] These kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers, including melanoma.

The following diagram illustrates the pivotal role of this compound in the synthesis of these important drug molecules.

Caption: Role of this compound in drug synthesis.

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and may cause skin and serious eye irritation. It may also cause respiratory irritation and an allergic skin reaction.

Precautionary Measures:

-

Avoid breathing dust/fumes.

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands and any exposed skin thoroughly after handling.

-

Store in a dry, cool, and well-ventilated place with containers tightly closed.

References

- 1. This compound | 1975-51-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CN103408430A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. CN105218375A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Melting Point of 2-Methyl-4-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the melting point of 2-Methyl-4-nitrobenzoic acid (CAS No. 1975-51-5), a crucial intermediate in the pharmaceutical and chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and relevant chemical context.

Introduction

This compound, also known as 4-Nitro-o-toluic acid, is a key building block in the synthesis of various organic molecules.[1][2] Its molecular formula is C₈H₇NO₄, and it has a molecular weight of 181.15 g/mol .[1][3] The purity of this compound is critical for its subsequent applications, particularly in the synthesis of pharmaceuticals like the V2 receptor antagonist, tolvaptan, and Raf kinase inhibitors for melanoma research.[1][4][] The melting point is a fundamental physical property used to assess the purity of this crystalline solid.

Melting Point Data

The reported melting point of this compound varies slightly across different sources, which is typical due to minor differences in experimental conditions and purity levels. A summary of the reported values is presented below.

| Melting Point Range (°C) | Purity | Source |

| 151-152 | 72% (recrystallized) | ChemicalBook[4][6] |

| 150-154 | >95% | BOC Sciences[], Generic Supplier[3] |

| 151-156 | ≥ 99% | Chem-Impex[2] |

| 154-155 | Not specified | CAS Common Chemistry[7] |

The narrow range of the melting point in highly pure samples indicates a high degree of sample purity. Impurities typically depress and broaden the melting point range.

Experimental Protocols

The determination of the melting point is a standard procedure for the characterization of crystalline organic compounds. The following describes a typical capillary melting point determination method.

Objective: To determine the melting point range of a sample of this compound.

Materials and Equipment:

-

Sample of this compound (powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at an appropriate temperature below its melting point.

-

Place a small amount of the crystalline sample onto a clean, dry watch glass.

-

Use a spatula to crush the sample into a fine powder. For more consistent packing, a mortar and pestle can be used.

-

-

Packing the Capillary Tube:

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the tube through a long glass tube onto a hard surface to facilitate packing. A densely packed sample ensures uniform heat transfer.

-

-

Melting Point Determination:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to about 130-140°C).

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Post-Analysis:

-

Allow the apparatus to cool before performing any subsequent measurements.

-

It is good practice to perform the measurement in duplicate or triplicate to ensure reproducibility.

-

Below is a graphical representation of the experimental workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Affordable Price, Molecular Weight 181.15 [abchemicalindustries.com]

- 4. This compound | 1975-51-5 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Solubility of 2-Methyl-4-nitrobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-4-nitrobenzoic acid in various organic solvents. A thorough review of available scientific literature indicates a notable absence of specific quantitative solubility data for this compound. However, to facilitate research and formulation development, this document presents illustrative quantitative data from structurally similar nitrobenzoic acid derivatives. Furthermore, detailed experimental protocols for determining solubility are provided, alongside visual representations of the experimental workflow and the factors influencing solubility.

Data Presentation: Illustrative Solubility of Structurally Related Nitrobenzoic Acids

Table 1: Illustrative Solubility Data for 4-Nitrobenzoic Acid

| Solvent | Temperature (°C) | Solubility |

| Water | 26 | < 1 mg/mL |

| Water | Not Specified | 1 g / 2380 mL |

| Ethanol | Not Specified | 1 g / 110 mL |

| Methanol | Not Specified | 1 g / 12 mL |

| Chloroform | Not Specified | 1 g / 150 mL |

| Ether | Not Specified | 1 g / 45 mL |

| Acetone | Not Specified | 1 g / 20 mL |

| Benzene | Not Specified | Slightly Soluble |

| Carbon Disulfide | Not Specified | Slightly Soluble |

| Petroleum Ether | Not Specified | Insoluble |

Table 2: Illustrative Solubility Data for 2-Nitrobenzoic Acid

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 10 | 42.72 |

| Ethanol | Not Specified | ~33.3 (1g in 3mL) |

| Acetone | Not Specified | 40 (1g in 2.5mL) |

| Chloroform | Not Specified | ~0.45 (1g in 220mL) |

| Ether | Not Specified | ~22.2 (1g in 4.5mL) |

| Benzene | 10 | 0.294 |

Table 3: Illustrative Mole Fraction Solubility of 4-Methyl-3-nitro-benzoic Acid at 298.15 K (25 °C)

| Solvent Category | Solvent | Mole Fraction Solubility (x) |

| Alcohols | Methanol | 0.08960 |

| Ethanol | 0.08180 | |

| 1-Propanol | 0.07180 | |

| 2-Propanol | 0.06650 | |

| 1-Butanol | 0.06520 |

Qualitative assessments indicate that this compound is soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), acetone, ether, and chloroform, and is slightly soluble to insoluble in water.

Experimental Protocols: Determination of Solid-Liquid Equilibrium

The following section details a standardized methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a robust and widely accepted technique.

Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[1] It involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Drying oven

-

Desiccator

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired constant temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to allow the system to reach solid-liquid equilibrium. To confirm that equilibrium has been reached, samples can be analyzed at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

3. Quantification:

The concentration of this compound in the filtered saturated solution can be determined by one of the following methods:

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the acid.

-

Once the solvent is fully evaporated, dry the residue to a constant weight in the oven.

-

Cool the dish in a desiccator and weigh it accurately.

-

The mass of the dissolved solid is the final weight of the dish and residue minus the initial weight of the empty dish. Solubility can then be expressed in terms of mass per volume (e.g., g/100 mL).

-

-

Spectroscopic Analysis (UV-Vis or HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methyl-4-nitrobenzoic Acid

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-4-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document outlines the expected spectral features, presents experimental data, details the methodology for spectrum acquisition, and provides visual aids to facilitate understanding.

Predicted 1H NMR Spectral Analysis

The structure of this compound (C₈H₇NO₄) contains several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The aromatic ring is trisubstituted, leading to three aromatic proton signals. Additionally, there are signals from the methyl group and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): This proton is acidic and typically appears as a broad singlet far downfield, generally in the range of 10-13 ppm. Its chemical shift can be highly dependent on the solvent, concentration, and temperature.

-

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring (at positions 3, 5, and 6) are in different chemical environments due to the influence of the three substituents.

-

The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding (a downfield shift) of adjacent (ortho) protons.

-

The carboxylic acid group (-COOH) is also electron-withdrawing.

-

The methyl group (-CH₃) is a weak electron-donating group, causing minor shielding (an upfield shift).

-

Based on these effects, the protons at positions 5 and 6, which are ortho to the strongly withdrawing nitro group, are expected to be the most downfield. The proton at position 3 is ortho to the methyl and carboxylic acid groups.

-

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are expected to appear as a sharp singlet in the typical range for an aryl methyl group, approximately 2.3-2.8 ppm.

Experimental 1H NMR Data

The following table summarizes the quantitative 1H NMR data for this compound, as reported in the literature. The spectrum was recorded on a 500 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1][2]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| -CH₃ | 2.79 | Singlet (s) | 3H | - |

| Ar-H | 8.13 - 8.17 | Multiplet (m) | 2H | - |

| Ar-H | 8.21 | Doublet (d) | 1H | 6.8 |

Note: The reported multiplet for two aromatic protons likely represents overlapping signals for the protons at the H-5 and H-3 positions, while the doublet corresponds to the H-6 proton. A detailed two-dimensional NMR analysis would be required for unambiguous assignment.

Molecular Structure and Proton Environments

The diagram below illustrates the chemical structure of this compound with the non-equivalent protons labeled. These labels correspond to the assignments discussed in the spectral analysis.

Caption: Molecular structure of this compound with proton labels.

Experimental Protocols

A generalized experimental protocol for acquiring the 1H NMR spectrum of a solid aromatic compound like this compound is provided below.

Methodology for 1H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of solid this compound.[3]

-

Transfer the solid into a clean, dry 5 mm NMR tube.[3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

-

Ensure the sample is fully dissolved. If necessary, vortex the tube gently or use sonication to aid dissolution.[3]

-

-

Instrumentation:

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional proton spectrum using typical parameters:

-

Pulse Angle: 30-45 degrees.[3]

-

Spectral Width: A range covering all expected proton signals, typically 0-12 ppm or wider for carboxylic acids.[3]

-

Acquisition Time: 2-4 seconds.[3]

-

Relaxation Delay: 1-5 seconds to allow for full magnetization recovery between scans.[3]

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift axis (ppm scale) by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative ratios of the protons in each environment.

-

Workflow for NMR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation using 1H NMR spectroscopy.

References

2-Methyl-4-nitrobenzoic acid safety data sheet (SDS) information

A Technical Safety Guide to 2-Methyl-4-nitrobenzoic Acid

Introduction

This compound (CAS No. 1975-51-5) is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors.[1][2] It serves as a crucial building block in the synthesis of various compounds, including V2 receptor antagonists like tolvaptan, Raf kinase inhibitors for potential cancer treatment, herbicides, and pigments.[1][3] Given its role in research and development, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of its hazards, handling procedures, and emergency responses, based on available Safety Data Sheet (SDS) information.

Physicochemical and Identification Data

Quantitative data regarding the physical and chemical properties of this compound are summarized below. This information is essential for safe handling, storage, and use in experimental settings.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 1975-51-5[1][2][4][5][6] |

| EC Number | 217-828-5 |

| Molecular Formula | C₈H₇NO₄[1][2][6] |

| Molecular Weight | 181.15 g/mol [1][2] |

| Synonyms | 4-Nitro-o-toluic acid, 2-methyl-4-nitrobenzic acid[1][2][5] |

Table 2: Physical Properties

| Property | Value |

| Physical State | Solid, Powder[4][6] |

| Appearance | Off-white to yellow crystalline powder[2] |

| Melting Point | 150-154 °C[1][6], 151-156 °C[2], 150-155 °C[4] |

| Solubility | Soluble in DMSO and methanol[1]. Insoluble in water[7]. |

| Purity / Assay | ≥ 97%, ≥ 98%[5], ≥ 99%[2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[5] The primary hazards are related to irritation and sensitization.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5][9] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5][9] |

Note: Some sources also list H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer), and H361 (Suspected of damaging fertility or the unborn child), though these are less consistently reported.

The logical workflow for identifying and responding to these hazards is outlined below.

Experimental Protocols

While specific toxicological or safety-related experimental protocols are not detailed in the provided SDS, a representative synthesis protocol is available, illustrating a common scenario where this chemical would be handled in a laboratory.

Synthesis of this compound from 4-Nitrophthalic Acid [3]

-

Objective: To synthesize this compound via oxidative decarboxylation.

-

Apparatus: 50 mL three-necked round-bottomed flask, magnetic stirrer, reflux condenser.

-

Reagents:

-

4-nitrophthalic acid (0.15 g, 1 mmol)

-

N-hydroxyphthalimide (NHPI, 0.05 g, 0.3 mmol)

-

40% nitric acid (1.26 g, 8 mmol)

-

Cobalt chloride hexahydrate (CoCl₂·6H₂O, 7.1 mg, 0.03 mmol)

-

Manganese acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O, 7.1 mg, 0.03 mmol)

-

Phase transfer catalyst (0.04 mmol)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ethanol/water (3:1) for recrystallization

-

-

Procedure:

-

Combine 4-nitrophthalic acid, NHPI, nitric acid, cobalt chloride, manganese acetate, and the phase transfer catalyst in the flask.

-

Heat the reaction mixture to reflux under atmospheric pressure for 12 hours.

-

After completion, cool the mixture to room temperature.

-

Wash the mixture with 10 mL of water.

-

Extract the aqueous phase with ethyl acetate (3 x 5 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the ethyl acetate by rotary evaporation.

-

Recrystallize the crude product from an ethanol/water (3:1) mixture to yield the final product.

-

Safe Handling and Emergency Procedures

Proper handling, storage, and emergency preparedness are critical to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent personal contact.

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust.[4] Use only in a well-ventilated area.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[4][10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store locked up.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5]

Accidental Release Measures (Spill Response)

A systematic approach is necessary to manage spills effectively and safely.

Toxicological and Ecological Information

-

Toxicology: The toxicological properties have not been fully investigated.[5] It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][8] The material is not thought to produce adverse health effects or irritation of the respiratory tract or skin based on animal models, though good hygiene practice is still required.[4] However, skin contact may cause a sensitization reaction in some individuals.[4]

-

Ecotoxicity: Information on ecological effects is limited. It is advised that the substance should not be released into the environment.[5]

Disposal Considerations

Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1975-51-5 [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. This compound - Affordable Price, Molecular Weight 181.15 [abchemicalindustries.com]

- 7. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of 2-Methyl-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling and storage procedures for 2-Methyl-4-nitrobenzoic acid (CAS No. 1975-51-5). The information is compiled to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] Its reactivity is enhanced by the presence of a nitro group and a methyl substituent on the aromatic ring.[3]

| Property | Value | Reference(s) |

| CAS Number | 1975-51-5 | [1][4][5] |

| Molecular Formula | C₈H₇NO₄ | [1][5] |

| Molecular Weight | 181.15 g/mol | [1][5] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Melting Point | 150-156 °C | [1][5] |

| Purity | ≥ 97-99% | [1][5] |

| Synonyms | 4-Nitro-o-toluic acid | [1][4] |

| Storage Temperature | 0-8°C is recommended for long-term storage. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4] Adherence to safety guidelines is crucial to mitigate potential risks.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed | [5][6] |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation | [4] |

| Skin Sensitization | 1 | GHS07 | Warning | H317: May cause an allergic skin reaction | [5][6] |

| Specific target organ toxicity (single exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation | [4] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.

| PPE Category | Recommended Equipment | Reference(s) |

| Eye/Face Protection | Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. | [4][7] |

| Hand Protection | Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before use and use proper glove removal technique. | [7] |

| Body Protection | Wear a lab coat. Additional protective clothing may be necessary if there is a risk of significant splashing. | [7] |

| Respiratory Protection | If handling as a powder or if dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask). | [5][7] |

Safe Handling and Storage Protocols

Handling

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[4][8]

-

Personal Hygiene : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[6]

-

Dust Formation : Avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming.[9]

-

Contact Avoidance : Avoid contact with skin, eyes, and clothing.[4] Avoid inhalation of dust.[4]

Storage

-

Container : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6]

-

Incompatibilities : Store away from strong oxidizing agents and strong bases.[4]

-

Conditions to Avoid : Avoid exposure to excess heat and dust formation.[4]

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [4][6] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician. | [4][6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [4][6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately. | [6] |

Accidental Release and Disposal

Accidental Release

In case of a spill, follow these procedures:

-

Ensure adequate ventilation and wear appropriate PPE.[4]

-

Avoid dust formation.[9]

-

For minor spills, sweep up or vacuum the material and place it into a suitable, closed container for disposal.[4][9]

-

For major spills, alert emergency services.[9]

-

Prevent the material from entering drains or waterways.[9]

Disposal

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4][10] Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national regulations.[6] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6]

Experimental Protocols for Hazard Assessment

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle : A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit).[11]

-

Procedure :

-

Observation : The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[6] The observation period can extend up to 14 days to assess the reversibility of the effects.[6]

-

Classification : The severity of the skin reactions is scored, and the substance is classified according to the Globally Harmonized System (GHS).[10]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.

-

Principle : A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[12]

-

Procedure :

-

Observation : The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[12] The reversibility of any observed lesions is also assessed.[12]

-

Classification : The degree of eye irritation is scored, and the substance is classified based on the severity and reversibility of the observed effects.[12]

Visualized Workflows

The following diagrams illustrate key safety workflows for handling this compound.

Caption: General workflow for safely handling this compound.

Caption: Step-by-step procedure for responding to a spill.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

Synonyms for 2-Methyl-4-nitrobenzoic acid like 4-Nitro-o-toluic acid

An In-depth Technical Guide to 2-Methyl-4-nitrobenzoic Acid

Introduction

This compound, a versatile aromatic carboxylic acid, is a pivotal intermediate in the synthesis of a wide array of compounds across multiple industries.[1] Its chemical structure, featuring a carboxylic acid, a methyl group, and a nitro group, provides multiple active sites for further functionalization, making it a valuable building block in medicinal chemistry and material science.[2] This technical guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a focus on its role in pharmaceutical development.

Synonyms: This compound is known by several names in scientific literature and commercial catalogs. The most common synonyms include:

-

2-methyl-4-nitrobenzic acid[3]

-

4-Carboxy-3-methylnitrobenzene[5]

-

2-Carboxy-5-nitrotoluene[5]

-

4-Nito-2-methyl-benzoic-acid[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 1975-51-5 | [1][3] |

| Molecular Formula | C₈H₇NO₄ | [1][3] |

| Molecular Weight | 181.15 g/mol | [1][3] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Melting Point | 150-154 °C | [3][7] |

| Solubility | Soluble in DMSO and methanol | [3] |

| Purity | ≥ 97-99% | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| EC Number | 217-828-5 | |

| PubChem CID | 74790 | [1][8] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, including the nitration of 2-methylbenzoic acid and the oxidation of 2-methyl-4-nitrotoluene. A widely documented laboratory-scale method involves the selective oxidation of 4-nitro-o-xylene.[9] Another detailed method starts from 4-nitrophthalic acid.[7]

Below is a detailed experimental protocol for the synthesis from 4-nitro-o-xylene, a common industrial precursor.[9]

Experimental Protocol: Synthesis via Oxidation of 4-nitro-o-xylene

This method utilizes dilute nitric acid as an oxidant in the presence of a free-radical initiator and a phase transfer catalyst to enhance reaction yield and selectivity.[9]

Materials and Reagents:

-

4-nitro-o-xylene

-

Dilute nitric acid (40%)[10]

-

N-hydroxyphthalimide (NHPI) (as free-radical initiator)[10]

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (as catalyst)[10]

-

Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O) (as catalyst)[10]

-

A phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)[9][10]

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ethanol

-

Deionized water

-

2,4-dinitrotoluene (B133949) (as internal standard for HPLC)[7]

Procedure:

-

Reaction Setup: To a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-o-xylene (0.15 g, 1 mmol), NHPI (0.05 g, 0.3 mmol), 40% nitric acid (1.26 g, 8 mmol), CoCl₂·6H₂O (7.1 mg, 0.03 mmol), Mn(OAc)₂·4H₂O (7.1 mg, 0.03 mmol), and the phase transfer catalyst (0.04 mmol).[10]

-

Reaction Execution: The reaction mixture is heated to reflux under normal atmospheric pressure and maintained for 12 hours with continuous stirring.[10]

-

Work-up and Extraction: After 12 hours, the reaction is complete. The flask is cooled to room temperature. The mixture is then washed with 10 mL of water.[7][10] The aqueous phase is extracted three times with 5 mL of ethyl acetate each time.[7][10]

-

Drying and Evaporation: The combined organic phases are dried over anhydrous sodium sulfate.[7][10] The ethyl acetate is subsequently removed from the organic phase by rotary evaporation to yield the crude product.[7][10]

-

Quantification and Purification: The crude product is quantified by HPLC analysis using 2,4-dinitrotoluene as an internal standard.[7][10] For purification, the crude solid is recrystallized from an ethanol/water (3:1) mixture to afford the final product as white acicular crystals.[7][10] This process typically yields around 0.13 g (72% yield) of this compound.[7][10]

Synthesis and Purification Workflow

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various high-value molecules.[3] Its applications span pharmaceuticals, agrochemicals, and industrial materials.[3]

-

Pharmaceuticals: It is a key starting material for the synthesis of V2 receptor antagonists like Tolvaptan, which is used to treat hyponatremia and heart failure.[3][9] It is also used to synthesize amino-1H-pyrazole amide derivatives, which function as Raf kinase inhibitors for potential use in melanoma treatment.[3][7]

-

Agrochemicals: The compound serves as an intermediate in the production of herbicides and pesticides.[3]

-

Industrial Applications: It is utilized in the manufacturing of dyes, pigments, polymers, and resins.[1][3]

-

Research Reagents: It is also employed in the synthesis of fluorogenic substrates used for imaging cellular activity in living cells.[7]

Role as a Precursor to Raf Kinase Inhibitors

The use of this compound as a precursor for Raf kinase inhibitors is of significant interest in oncology drug development.[3][7] Raf kinases are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma. Inhibitors targeting this pathway can block uncontrolled cell proliferation.

MAPK/ERK Signaling Pathway

Safety and Handling

Proper safety precautions are essential when handling this compound due to its potential hazards.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | |

| Precautionary Statements | P261, P264, P272, P280, P301+P312, P302+P352 | |

| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, faceshields, gloves | |

| Storage Class | 11 (Combustible Solids) |

It is recommended to handle this chemical in a well-ventilated area and to wear appropriate protective gear to avoid skin, eye, and respiratory irritation.[3]

Conclusion

This compound, also known as 4-Nitro-o-toluic acid, is a chemical compound of significant industrial and academic importance.[3] Its utility as a versatile intermediate, particularly in the synthesis of pharmaceuticals like Tolvaptan and novel kinase inhibitors, underscores its value in drug discovery and development.[3] A thorough understanding of its physicochemical properties, synthetic routes, and safety protocols is crucial for its effective and safe application in research and manufacturing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. haihangchem.com [haihangchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]

- 7. This compound | 1975-51-5 [chemicalbook.com]

- 8. 4-Nitro-o-toluic acid | C8H7NO4 | CID 74790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN103408430A - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

The Biological Versatility of 2-Methyl-4-nitrobenzoic Acid Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biological activities of derivatives of 2-Methyl-4-nitrobenzoic acid, a versatile scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this chemical class in developing new therapeutic agents. Herein, we summarize the known anticancer and antimicrobial activities, detail relevant experimental protocols, and visualize key signaling pathways and experimental workflows.

Core Biological Activities: Anticancer and Antimicrobial Potential

Derivatives of this compound have emerged as compounds of interest due to their demonstrated biological activities, primarily in the realms of oncology and infectious diseases. The presence of the nitro group and the methyl substituent on the benzoic acid core provides a unique electronic and steric profile that can be leveraged for targeted drug design.

Anticancer Activity

Table 1: Illustrative Anticancer Activity of Benzoic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50, µM) | Reference(s) |

| m-(4-morpholinoquinazolin-2-yl)benzamides | HCT-116, MCF-7, U-87 MG, A549 | < 4 | [2] |

| Tricyclic benzoic acid FTO inhibitors | AML cells | Strong antiproliferative effect | [3] |

| Phenolic acid esters (propyl gallate) | HeLa, L-132 | Significant growth inhibition | [4] |

Note: This table presents data for related benzoic acid derivatives to illustrate the potential of this scaffold, due to the limited availability of specific data for this compound derivatives.

Antimicrobial Activity

Nitroaromatic compounds, including derivatives of nitrobenzoic acids, are known to possess antimicrobial properties. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular macromolecules and disrupt essential metabolic processes. Esters and hydrazides of nitrobenzoic acids have been investigated for their activity against a range of bacterial and fungal pathogens.

Table 2: Illustrative Antimicrobial Activity of Nitrobenzoic Acid Derivatives

| Compound/Derivative Class | Microbial Strain(s) | Activity (MIC, µg/mL) | Reference(s) |

| Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid | M. luteus, B. subtilis, B. cereus | 31.25 - 62.5 | [5] |

| 2-chloro-5-nitrobenzoic acid derivatives | S. aureus, E. coli, MRSA | Broad inhibitory profile | [6] |

| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | S. aureus, E. coli, Candida spp. | 32 - 1024 | [7] |

| Nitrofurazone (B1679002) analogues with hydrazide-hydrazone moiety | Staphylococcus spp., Bacillus spp. | 0.002 - 7.81 | [8] |

Note: This table includes data from various nitrobenzoic acid derivatives to demonstrate the antimicrobial potential of this class of compounds, as specific and systematic data for this compound derivatives is limited.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key biological assays are provided below.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a density of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 3: In Vitro Raf Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified Raf kinase.

Materials:

-

Recombinant active B-Raf (V600E) enzyme

-

Kinase-inactive MEK1 (as a substrate)

-

Test compounds

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.0, 200 mM NaCl, 10 mM MgCl2)

-

ATP

-

96-well plate

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay or anti-phospho-MEK antibody for ELISA)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, add the test compound and the recombinant B-Raf (V600E) enzyme in the kinase assay buffer. Incubate at room temperature to allow for inhibitor binding.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated MEK1 or the amount of ADP produced using a suitable detection reagent and a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value of the compound.

Visualizing Molecular Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: The Raf/MEK/ERK signaling pathway and the point of inhibition by this compound-derived Raf inhibitors.

Caption: Experimental workflow for an in vitro Raf kinase inhibition assay.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents with potential applications in cancer and infectious diseases. This technical guide provides a foundational understanding of their biological activities, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular mechanisms and experimental workflows. Further research, particularly systematic structure-activity relationship studies, is warranted to fully explore the therapeutic potential of this versatile class of compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]